molecular formula C7H4FIN2 B13659139 3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine

3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13659139
M. Wt: 262.02 g/mol
InChI Key: RKRZBUWEZUZKJZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of both fluorine and iodine atoms attached to the pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of pyrrolo[2,3-b]pyridine derivatives. The fluorination step can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), while the iodination step can be performed using iodine or N-iodosuccinimide (NIS) under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the pyrrolo[2,3-b]pyridine core .

Scientific Research Applications

3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine
  • 3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
  • 3-Fluoro-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
  • 3-Fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
  • 3-Fluoro-5-iodo-1H-pyrrolo[2,3-b]pyridine

Uniqueness

3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This dual halogenation can enhance its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H4FIN2

Molecular Weight

262.02 g/mol

IUPAC Name

3-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H4FIN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11)

InChI Key

RKRZBUWEZUZKJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1I)C(=CN2)F

Origin of Product

United States

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